N-(2-ethylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
Description
The compound N-(2-ethylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a pyrimidine-based acetamide derivative featuring a 2-ethylphenyl group and a 4-methoxybenzenesulfonyl moiety.
Properties
Molecular Formula |
C21H21N3O5S2 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H21N3O5S2/c1-3-14-6-4-5-7-17(14)23-19(25)13-30-21-22-12-18(20(26)24-21)31(27,28)16-10-8-15(29-2)9-11-16/h4-12H,3,13H2,1-2H3,(H,23,25)(H,22,24,26) |
InChI Key |
DVZWDSGNUDIBEX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the sulfonyl group and the acetamide moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and acylating agents. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, and available
Key Observations:
Substituent Impact on Solubility and Bioavailability: The 4-methoxybenzenesulfonyl group in the target compound may enhance solubility compared to 4-methylphenylsulfonyl () but reduce it relative to 5-acetamido-4-hydroxypyrimidine () due to polarity differences .
Biological Activity :
- Chlorinated aryl groups (e.g., 2-chlorophenyl in ) correlate with antibacterial properties, suggesting the target compound’s 2-ethylphenyl group might favor different target interactions .
- Sulfamoyl and hydroxyl substituents () are associated with anticancer activity, highlighting the importance of polar functional groups in therapeutic applications .
Synthetic Pathways :
- Alkylation of thiouracil derivatives (e.g., ’s Scheme 8) is a common method for synthesizing sulfanyl-acetamide analogs, applicable to the target compound .
- SHELX software () is widely used for crystallographic refinement of such complex structures, ensuring accurate structural validation .
Physicochemical Properties :
Biological Activity
N-(2-ethylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide, also known as G605-0795, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Structure
- Molecular Formula : C21H21N3O5S2
- IUPAC Name : this compound
- Molecular Weight : 445.53 g/mol
Research indicates that this compound exhibits several biological activities primarily through the modulation of key signaling pathways. It is noted for its ability to inhibit specific protein kinases, which play a crucial role in cellular processes such as growth, differentiation, and apoptosis.
Therapeutic Applications
The compound has been evaluated for its potential in various therapeutic areas, including:
- Cancer Treatment : Its inhibitory effects on protein kinases suggest potential applications in oncology, particularly in targeting tumor growth and metastasis.
- Inflammatory Diseases : The compound may exhibit anti-inflammatory properties by modulating cytokine signaling pathways.
In Vitro and In Vivo Studies
Case studies have demonstrated the efficacy of this compound in preclinical models. For instance:
Safety and Toxicity
Toxicological assessments indicate that while the compound exhibits promising biological activity, it is essential to evaluate its safety profile thoroughly. Preliminary studies suggest a favorable safety margin; however, further investigations are necessary to understand the full implications of long-term exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
